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[5-Chloro-2-(methylthio)phenyl]hydrazine

Cat. No.: B11752395
M. Wt: 188.68 g/mol
InChI Key: CTVXASJMGAISCA-UHFFFAOYSA-N
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Description

Significance of Phenylhydrazine (B124118) Scaffolds in Synthetic Methodologies

The phenylhydrazine moiety is a foundational structural unit, or scaffold, for the synthesis of numerous nitrogen-containing heterocycles. orgsyn.org Its most notable application is in the Fischer indole (B1671886) synthesis, a robust and widely used method discovered in 1883 to produce the indole ring system from a substituted phenylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions. wikipedia.orgnih.govbyjus.com This reaction remains a principal route for creating substituted indoles, which are core components of many pharmaceuticals, including antimigraine drugs of the triptan class. wikipedia.orgsharif.edu

Beyond indole synthesis, phenylhydrazine scaffolds are crucial in forming other heterocyclic systems like pyrazoles, indazoles, and quinazolines. minia.edu.egbeilstein-journals.orgnih.gov In recent years, arylhydrazines have also gained significant attention as versatile coupling partners in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. minia.edu.eg They have been successfully employed as arylating agents in reactions such as Suzuki, Heck, and Sonogashira couplings, often serving as environmentally friendly alternatives to traditional aryl halides, with nitrogen gas and water being the only byproducts. minia.edu.eg This dual utility—as both a precursor for heterocyclic ring formation and a partner in cross-coupling reactions—underlines the profound significance of the phenylhydrazine scaffold in modern synthetic strategies.

Overview of Electron-Rich Arylhydrazines in Chemical Transformations

The reactivity of the arylhydrazine is significantly influenced by the electronic nature of the substituents on the phenyl ring. Electron-donating groups, such as alkoxy or alkylthio (like methylthio) groups, create electron-rich arylhydrazines. These substituents enhance the nucleophilicity of the hydrazine (B178648) nitrogens and can influence the regioselectivity of cyclization reactions. bldpharm.com

In the context of the Fischer indole synthesis, the electronic properties of the substituents can affect the rate-determining step of the reaction. nih.gov Furthermore, electron-rich arenes, in general, are valuable substrates in various transformations, including direct C-H functionalization and oxidative coupling reactions. bldpharm.com The increased electron density on the aromatic ring facilitates reactions with electrophiles and can promote oxidative addition in catalytic cycles. This enhanced reactivity makes electron-rich arylhydrazines particularly useful and versatile building blocks in the synthesis of complex organic molecules. minia.edu.eg

Contextualization of [5-Chloro-2-(methylthio)phenyl]hydrazine within Substituted Phenylhydrazine Chemistry

This compound is a substituted phenylhydrazine that features two electronically distinct functional groups on its aromatic ring: an electron-donating methylthio (-SMe) group and an electron-withdrawing chloro (-Cl) group. The compound is identified by the CAS Number 922552-63-4 and has the molecular formula C₇H₉ClN₂S. nih.gov

PropertyValue
IUPAC Name This compound
CAS Number 922552-63-4
Molecular Formula C₇H₉ClN₂S
Molecular Weight 188.68 g/mol
SMILES Code NNC1=CC(Cl)=CC=C1SC

The interplay of these substituents makes it an interesting substrate for synthetic transformations. The ortho-positioned methylthio group is a strong electron-donating group, which classifies the molecule as an electron-rich arylhydrazine. This feature is expected to enhance its reactivity in various chemical transformations. Conversely, the chloro group at the para-position to the methylthio group is moderately deactivating through induction but can also act as a directing group.

Given its structure, this compound is a prime candidate for use in the Fischer indole synthesis. Reaction with an aldehyde or ketone would be expected to produce a substituted indole. For instance, reaction with pyruvate (B1213749) would likely lead to the formation of a 6-chloro-4-(methylthio)-1H-indole-2-carboxylic acid derivative. The positions of the substituents are dictated by the wikipedia.orgwikipedia.org-sigmatropic rearrangement central to the Fischer mechanism, which typically proceeds to form a new carbon-carbon bond at the unsubstituted position ortho to the hydrazine group. wikipedia.orgbyjus.com

Furthermore, its capacity as an arylating agent in palladium-catalyzed cross-coupling reactions can be inferred. The C-N bond of the hydrazine can be cleaved, allowing the [5-Chloro-2-(methylthio)phenyl] moiety to be transferred to other molecules, a strategy that is increasingly employed for its efficiency and milder conditions compared to traditional methods. minia.edu.eg The presence of the chloro and methylthio groups provides additional handles for further functionalization, making this compound a potentially valuable and versatile intermediate in the synthesis of complex heterocyclic compounds for pharmaceutical and materials science applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9ClN2S B11752395 [5-Chloro-2-(methylthio)phenyl]hydrazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9ClN2S

Molecular Weight

188.68 g/mol

IUPAC Name

(5-chloro-2-methylsulfanylphenyl)hydrazine

InChI

InChI=1S/C7H9ClN2S/c1-11-7-3-2-5(8)4-6(7)10-9/h2-4,10H,9H2,1H3

InChI Key

CTVXASJMGAISCA-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)Cl)NN

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 5 Chloro 2 Methylthio Phenyl Hydrazine

Condensation Reactions with Carbonyl Compounds

The reaction of hydrazines with aldehydes and ketones is a cornerstone of their chemistry, leading to the formation of hydrazones. This transformation is a classic example of a nucleophilic addition-elimination reaction at the carbonyl carbon.

[5-Chloro-2-(methylthio)phenyl]hydrazine readily reacts with a wide range of aldehydes and ketones to form the corresponding [5-Chloro-2-(methylthio)phenyl]hydrazones. youtube.com The reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine (B178648) on the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond (C=N), characteristic of an azomethine group. youtube.comnih.gov

The general reaction is typically catalyzed by a small amount of acid, such as acetic acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. nih.gov

The general scheme for this reaction is as follows:

R1 and R2 can be hydrogen, alkyl, or aryl groups.

Table 1: Examples of Hydrazone Formation with this compound

Carbonyl Compound R1 R2 Product Name
Formaldehyde H H Formaldehyde [5-chloro-2-(methylthio)phenyl]hydrazone
Acetaldehyde CH₃ H Acetaldehyde [5-chloro-2-(methylthio)phenyl]hydrazone
Acetone CH₃ CH₃ Acetone [5-chloro-2-(methylthio)phenyl]hydrazone

The formation of hydrazones is a reversible process, and the position of the equilibrium depends on the reaction conditions and the nature of the reactants. The removal of water, often by azeotropic distillation, can drive the reaction to completion.

The kinetics of hydrazone formation are highly pH-dependent. At neutral pH, the rate-limiting step is generally the acid-catalyzed dehydration of the tetrahedral carbinolamine intermediate. nih.gov The reaction rate is typically optimal under weakly acidic conditions (around pH 4.5), which provides a sufficient concentration of protonated carbonyl compound to facilitate the nucleophilic attack without significantly protonating the hydrazine nucleophile, which would render it unreactive. rsc.orgresearchgate.net

Recent studies have shown that substituents on both the phenylhydrazine (B124118) and the carbonyl compound can significantly influence the reaction rate. Electron-withdrawing groups on the phenyl ring, like the chlorine atom in this compound, decrease the nucleophilicity of the hydrazine, which can slow the initial addition step. Conversely, the methylthio group can donate electron density, potentially offsetting this effect. Furthermore, the presence of neighboring groups that can act as intramolecular acid/base catalysts can accelerate the reaction, particularly the dehydration step. nih.govrsc.org

Oxidative Transformations of the Hydrazine Moiety

The hydrazine moiety in this compound is susceptible to oxidation by various reagents. The oxidation of phenylhydrazines is a complex process that can proceed through several radical intermediates to yield a variety of products. nih.gov

Common oxidative pathways include:

Formation of Diazonium Salts: Strong oxidizing agents can convert the hydrazine group into a diazonium salt. This process is often complex and can involve intermediates like phenyldiazene. nih.gov

Oxidative Coupling: In the presence of catalysts and oxidants like air (O2), phenylhydrazines can undergo oxidative coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. rsc.orgbohrium.com These reactions often proceed via the formation of an aryl radical after the extrusion of nitrogen gas (N2). rsc.org This method allows for the transformation of toxic phenylhydrazine byproducts into more valuable compounds like aryl sulfones or biaryls. rsc.orgresearchgate.net

Autoxidation: Phenylhydrazines can undergo slow autoxidation upon exposure to air and light, often leading to the formation of colored impurities. wikipedia.orgilo.org The process is accelerated by heat and light and involves the generation of radical species, including the superoxide radical. nih.govwho.int

The oxidation can be initiated by metal cations (e.g., Cu2+) or other oxidizing species. nih.gov The specific products formed depend heavily on the oxidant used, the reaction conditions, and the substitution pattern on the aromatic ring. amanote.comgetidiom.com For instance, visible-light-driven photocatalysis has emerged as a sustainable method for the oxidative coupling of arylhydrazines. rsc.org

Reductive Pathways Involving this compound

While the hydrazine moiety itself is more commonly associated with reducing properties, its derivatives, particularly hydrazones, can undergo reduction. The reduction of a [5-Chloro-2-(methylthio)phenyl]hydrazone, formed from the condensation with a carbonyl compound, yields a 1-alkyl/aryl-2-[5-chloro-2-(methylthio)phenyl]hydrazine.

A convenient method for this transformation is the use of magnesium in methanol at ambient temperature. researchgate.net Other reducing agents like sodium borohydride (NaBH4) or sodium cyanoborohydride (NaCNBH3) can also be employed to reduce the C=N double bond of the hydrazone. researchgate.net

This reductive pathway is significant as it provides a route to synthesize 1,2-disubstituted hydrazines, which are valuable intermediates in organic synthesis. The general reaction is as follows:

[5-Chloro-2-(methylthio)phenyl]hydrazone + [Reducing Agent] → 1-Alkyl/Aryl-2-[5-chloro-2-(methylthio)phenyl]hydrazine

Furthermore, the classic Wolff-Kishner reduction, while focused on the deoxygenation of the carbonyl compound, proceeds through a hydrazone intermediate. In this reaction, the hydrazone is treated with a strong base at high temperatures, leading to the formation of an alkane and nitrogen gas.

Acid-Base Chemistry and Salt Formation of this compound

Like other hydrazines, this compound is a weak base. wikipedia.org The basicity arises from the lone pair of electrons on the nitrogen atoms. Arylhydrazines are generally less basic than alkylhydrazines because the lone pair on the nitrogen atom adjacent to the ring is delocalized into the aromatic system. wikipedia.orgacs.org

The hydrazine moiety can be protonated by acids to form the corresponding hydrazinium salt. With hydrochloric acid, it forms this compound hydrochloride. lgcstandards.comaciniccell.orgchemicalbook.com This salt is typically a more stable, crystalline solid compared to the free base, which may be an oil or low-melting solid. orgsyn.org The formation of the hydrochloride salt is a common method for the purification and storage of phenylhydrazines. rsc.org

The reaction with acid is a simple acid-base equilibrium:

C₇H₉ClN₂S + HCl ⇌ [C₇H₁₀ClN₂S]⁺Cl⁻

The pKa value for a substituted phenylhydrazine is influenced by the electronic nature of the substituents on the ring. The electron-withdrawing chlorine atom is expected to decrease the basicity of the hydrazine, while the methylthio group may have a more complex influence. rsc.orgresearchgate.net

Table 2: Acid-Base Properties of this compound

Property Description
Basicity A weak base due to the lone pairs on the nitrogen atoms. Basicity is lower than typical alkylhydrazines due to resonance delocalization with the phenyl ring.
Salt Formation Reacts with strong acids like HCl to form a stable, often crystalline, hydrazinium salt (hydrochloride). lgcstandards.comaciniccell.org

| Protonation Site | Protonation occurs on the terminal -NH₂ group, which is generally more basic than the -NH- group attached to the phenyl ring. acs.org |

Exploration of Reaction Mechanisms in Derived Systems

The hydrazones derived from this compound are versatile intermediates for synthesizing more complex heterocyclic systems. The reaction mechanisms in these derived systems are of significant interest.

One of the most notable reactions of phenylhydrazones is the Fischer indole (B1671886) synthesis, which involves an acid-catalyzed intramolecular rearrangement wikipedia.orgwikipedia.org-sigmatropic shift to form indoles. wikipedia.orgstackexchange.com While a detailed exploration is extensive, the key mechanistic steps involve the formation of an enamine tautomer of the hydrazone, followed by the sigmatropic rearrangement, loss of ammonia (B1221849), and rearomatization.

Additionally, hydrazones can react with α,β-unsaturated ketones (chalcones) in cyclocondensation reactions to form pyrazolines. researchgate.net The mechanism involves an initial Michael addition of the hydrazine nitrogen to the β-carbon of the enone, followed by an intramolecular condensation and dehydration to form the five-membered pyrazoline ring. The substituents on the phenyl ring of the hydrazone can influence the rate and regioselectivity of these cyclization reactions through their electronic and steric effects. researchgate.net

Applications of 5 Chloro 2 Methylthio Phenyl Hydrazine As a Key Synthetic Intermediate

Role in Heterocyclic Ring Formation and Annulation Reactions

[5-Chloro-2-(methylthio)phenyl]hydrazine is a highly valuable building block for synthesizing heterocyclic compounds through reactions that form new rings. Its chemical reactivity is primarily centered around the hydrazine (B178648) group, which can react with various electrophilic partners to initiate cyclization cascades. The presence of the chloro and methylthio substituents on the phenyl ring influences the electronic properties and regiochemical outcomes of these reactions, providing a pathway to specifically substituted heterocyclic scaffolds.

The synthesis of pyrazoles, a class of five-membered aromatic heterocycles with two adjacent nitrogen atoms, is one of the most well-established applications of substituted hydrazines. The Knorr pyrazole (B372694) synthesis and related cyclocondensation reactions provide a direct route to this scaffold. nih.gov In this process, this compound acts as a binucleophile, reacting with a 1,3-dicarbonyl compound or its synthetic equivalent.

The reaction typically proceeds by initial condensation of the more nucleophilic nitrogen of the hydrazine with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The substitution pattern on the resulting pyrazole is dictated by the structure of the dicarbonyl partner. Research on analogous compounds, such as (5-chloro-2-methoxyphenyl) hydrazide, has demonstrated efficient and regiospecific synthesis of pyrazole derivatives, which have been evaluated for biological activities. researchgate.net This highlights the utility of the 5-chloro substituted phenylhydrazine (B124118) core in generating libraries of potentially bioactive pyrazoles. rsc.org

Table 1: Illustrative Synthesis of Pyrazole Derivatives from this compound
1,3-Dicarbonyl CompoundResulting Pyrazole Derivative Core Structure
Acetylacetone (2,4-Pentanedione)1-[5-Chloro-2-(methylthio)phenyl]-3,5-dimethyl-1H-pyrazole
Ethyl Acetoacetate1-[5-Chloro-2-(methylthio)phenyl]-3-methyl-1H-pyrazol-5(4H)-one
Dibenzoylmethane1-[5-Chloro-2-(methylthio)phenyl]-3,5-diphenyl-1H-pyrazole
1,1,1-Trifluoro-2,4-pentanedione1-[5-Chloro-2-(methylthio)phenyl]-3-methyl-5-(trifluoromethyl)-1H-pyrazole

The Fischer indole (B1671886) synthesis is a cornerstone reaction in organic chemistry for preparing indoles, which are ubiquitous motifs in natural products and pharmaceuticals. byjus.com The reaction involves the acid-catalyzed rearrangement of a substituted phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone. wikipedia.orgnih.gov

This compound is an ideal substrate for this reaction. The key steps of the mechanism include:

Formation of the [5-Chloro-2-(methylthio)phenyl]hydrazone from the starting hydrazine and a carbonyl compound.

Tautomerization to the corresponding enamine.

A -sigmatropic rearrangement (Claisen-type rearrangement) that forms a new carbon-carbon bond.

Loss of ammonia (B1221849) and subsequent aromatization to yield the final indole ring. wikipedia.org

The positions of the chloro and methylthio groups on the starting hydrazine direct the cyclization, leading to the formation of specifically substituted indoles (e.g., 6-chloro-7-(methylthio)indole or 4-chloro-7-(methylthio)indole derivatives), depending on the structure of the carbonyl partner and reaction conditions.

Closely related to this is the synthesis of carbazoles. A well-known method, the Borsche–Drechsel cyclization, involves the reaction of a phenylhydrazine with cyclohexanone (B45756) to form a tetrahydrocarbazole intermediate, which can then be aromatized to the carbazole (B46965). google.com Modern, one-pot syntheses have been developed that achieve this transformation from arylhydrazines and cyclohexanones under metal-free conditions, using molecular oxygen as the oxidant. researchgate.netlookchem.com this compound can be employed in these methods to produce highly substituted carbazole frameworks.

Table 2: Potential Indole and Carbazole Scaffolds from this compound
Carbonyl PartnerReaction TypeResulting Heterocyclic Core
AcetoneFischer Indole Synthesis6-Chloro-7-(methylthio)-2-methylindole
CyclohexanoneFischer Indole Synthesis7-Chloro-8-(methylthio)-1,2,3,4-tetrahydrocarbazole
CyclohexanoneBorsche-Drechsel / Dehydrogenation2-Chloro-1-(methylthio)carbazole
Ethyl pyruvate (B1213749)Fischer Indole SynthesisEthyl 6-chloro-7-(methylthio)indole-2-carboxylate

While phenylhydrazines are not the primary starting materials for classic named reactions that form quinoline (B57606) and quinazoline (B50416) rings (which often start from anilines or anthranilic acid derivatives, respectively), they can serve as precursors to key intermediates. iipseries.org For instance, a chloro-substituted quinoline can be converted to a hydrazino-quinoline by reaction with hydrazine hydrate (B1144303). ajbls.com This hydrazino-quinoline can then undergo further cyclization reactions to build fused heterocyclic systems, such as pyridazino[3,4-b]quinolines.

For quinazolines, synthetic routes sometimes involve the use of hydrazine derivatives to construct the pyrimidine (B1678525) portion of the fused ring system. For example, a 2-mercapto-quinazolinone can be converted into a 2-hydrazino-quinazolinone, which then serves as a versatile intermediate for further functionalization. nih.govderpharmachemica.com Therefore, while this compound may not be used to form the initial quinoline or quinazoline ring in a single step, its derivatives are instrumental in the synthesis of more complex, functionalized quinoline and quinazoline-based architectures.

The synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles frequently begins with acylhydrazines (acid hydrazides). nih.gov this compound can be readily converted into the necessary N'-[5-Chloro-2-(methylthio)phenyl]acylhydrazide intermediate via acylation with an appropriate acylating agent (e.g., an acid chloride or anhydride).

From this common intermediate, divergent pathways lead to either heterocycle:

1,3,4-Oxadiazoles: The acylhydrazide can undergo dehydrative cyclization using various reagents such as phosphorus oxychloride, polyphosphoric acid, or via oxidative methods. organic-chemistry.orgijper.org For example, reaction of the hydrazide with an aldehyde followed by oxidative cyclization of the resulting acylhydrazone is a common route.

1,3,4-Thiadiazoles: To incorporate sulfur, the acylhydrazide is typically first converted to a thiosemicarbazide (B42300) by reaction with an isothiocyanate or by treatment with carbon disulfide in a basic medium. asianpubs.org This intermediate is then cyclized under acidic conditions (e.g., using concentrated sulfuric acid) to yield the 2-amino-5-substituted-1,3,4-thiadiazole. nih.gov Alternatively, direct thionation and cyclization of the acylhydrazide can be achieved using reagents like Lawesson's reagent or phosphorus pentasulfide. isres.org

Table 3: General Routes to Oxadiazoles and Thiadiazoles
Target HeterocycleKey IntermediateTypical Cyclization Reagents
1,3,4-OxadiazoleN'-[5-Chloro-2-(methylthio)phenyl]acylhydrazidePOCl₃, Polyphosphoric Acid (PPA), SOCl₂
1,3,4-ThiadiazoleN-[5-Chloro-2-(methylthio)phenyl]thiosemicarbazideConc. H₂SO₄, PPA
1,3,4-ThiadiazoleN'-[5-Chloro-2-(methylthio)phenyl]acylhydrazideLawesson's Reagent, P₂S₅

The utility of this compound extends to other heterocycles rich in nitrogen, such as triazoles and tetrazoles, again typically proceeding through key intermediates.

Triazoles: Both 1,2,4- and 1,2,3-triazole isomers can be accessed. For 1,2,4-triazoles, a common pathway involves the cyclization of thiosemicarbazide intermediates, prepared from the parent hydrazine and an isothiocyanate. nih.govresearchgate.net Alkaline-mediated cyclization of the thiosemicarbazide leads to the formation of 1,2,4-triazole-3-thiol derivatives. nih.gov For 1,2,3-triazoles, a notable method is the Boulton–Katritzky rearrangement, which can utilize a hydrazone derived from this compound as a key precursor for the ring transformation of an isoxazole (B147169) system. beilstein-journals.org

Tetrazoles: The synthesis of tetrazoles often involves the use of azides. organic-chemistry.org One established route that can involve a hydrazine precursor is the reaction of an acylhydrazide with nitrous acid to form an acyl azide, which can then participate in cycloaddition reactions. Another pathway involves converting acylhydrazides into hydrazidoyl chlorides, which can be further transformed into tetrazoles. nih.gov While more indirect, these routes demonstrate the potential of this compound as a starting point for these highly nitrogenated ring systems. rsc.org

Precursor for the Synthesis of Complex Organic Architectures

The significance of this compound lies not only in its ability to form fundamental heterocyclic rings but also in its role as a precursor for more complex, multi-functional organic architectures. The pyrazoles, indoles, carbazoles, and other heterocycles synthesized from this intermediate are themselves valuable scaffolds in medicinal chemistry, agrochemicals, and materials science.

The specific substitution pattern—a chloro atom at the 5-position and a methylthio group at the 2-position—is incorporated into the final molecule, providing specific steric and electronic properties. These substituents can be used to fine-tune the biological activity of a drug candidate or modify the photophysical properties of an organic material. For example, novel pyrazole derivatives containing a phenylhydrazone moiety have been synthesized and shown to possess potent antifungal activity. rsc.org The indole nucleus is a privileged structure found in numerous pharmaceuticals, and the Fischer synthesis using this hydrazine provides access to a unique class of 6-chloro-7-(methylthio) substituted indoles for further elaboration.

By providing efficient access to these decorated heterocyclic cores, this compound enables the construction of complex target molecules through subsequent functionalization, cross-coupling reactions, or fusion to other ring systems, solidifying its status as a versatile and important synthetic intermediate.

Utilization in Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. While the direct participation of this compound in well-documented, named multi-component reactions is not extensively reported in readily available scientific literature, its structural motifs suggest its potential as a key reactant in the synthesis of heterocyclic compounds, particularly pyrazoles.

Hydrazine derivatives are fundamental precursors for the synthesis of pyrazole rings, a common structural motif in pharmaceuticals and functional materials. Generally, the synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. In the context of MCRs, this compound could theoretically be employed in reactions involving an aldehyde, a β-ketoester, and the hydrazine itself, leading to the formation of highly substituted pyrazole derivatives in a single step.

The general scheme for such a reaction would involve the initial formation of a hydrazone from the reaction of this compound with an aldehyde. This intermediate would then react with an enolizable ketone or β-dicarbonyl compound, followed by cyclization and dehydration to yield the pyrazole ring. The substituents on the phenyl ring of the hydrazine—the chloro and methylthio groups—would be incorporated into the final product, influencing its electronic properties and steric hindrance.

A hypothetical multi-component reaction involving this compound is presented in the table below, illustrating the potential for generating diverse molecular structures.

Reactant 1Reactant 2Reactant 3Potential Product Class
This compoundAromatic Aldehydeβ-KetoesterSubstituted Pyrazoles
This compoundFormaldehydeActive Methylene CompoundFused Heterocyclic Systems

This table represents a conceptual framework for the application of this compound in MCRs, based on the known reactivity of hydrazine derivatives.

Development of Novel Building Blocks for Advanced Materials Research

The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel building blocks for advanced materials. The presence of a chlorine atom, a methylthio group, and a reactive hydrazine moiety provides multiple points for functionalization, allowing for the fine-tuning of the electronic and photophysical properties of the resulting materials.

Derivatives of this hydrazine could potentially be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The sulfur atom in the methylthio group can enhance intermolecular interactions, which is crucial for charge transport in organic semiconductors. The chloro- and hydrazine groups offer synthetic handles to introduce other functional moieties or to polymerize the building blocks.

For instance, the hydrazine group can be transformed into various heterocyclic systems, such as pyrazoles, triazoles, or indazoles, which are known to be effective charge-transporting or light-emitting cores. The chloro group can be substituted via cross-coupling reactions to introduce extended π-conjugated systems, further modulating the material's properties.

The table below outlines potential research directions for developing advanced materials from this compound.

Material ClassSynthetic StrategyPotential Application
Conductive PolymersElectropolymerization of derivatized monomersOrganic Electronics
Fluorescent DyesIntroduction of fluorophores via reaction at the hydrazine groupBio-imaging, Sensors
Non-linear Optical MaterialsSynthesis of push-pull chromophoresOptoelectronics

This table illustrates the prospective applications of this compound derivatives in materials science, highlighting the versatility of this compound as a synthetic precursor.

Spectroscopic and Structural Characterization Methodologies for 5 Chloro 2 Methylthio Phenyl Hydrazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural determination of organic molecules in solution. By observing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The structure of a [5-Chloro-2-(methylthio)phenyl]hydrazine derivative is confirmed by analyzing the chemical shift (δ), integration (number of protons), and spin-spin coupling (multiplicity) of each signal.

Aromatic Protons: The substituted phenyl ring typically displays three proton signals in the aromatic region (δ 6.5–8.0 ppm). Their specific shifts and coupling patterns (doublets, doublet of doublets) are dictated by the positions of the chloro, methylthio, and hydrazine (B178648) groups.

Methylthio Protons (S-CH₃): A characteristic singlet peak appears in the upfield region (δ 2.4–2.6 ppm), integrating to three protons.

Hydrazine Protons (NH-NH₂): These protons produce signals that can be broad and variable in chemical shift due to hydrogen bonding and chemical exchange. They are often identified by their disappearance from the spectrum upon D₂O exchange.

Derivative-Specific Protons: When this compound is converted into a derivative, such as a Schiff base or a pyrazole (B372694), new characteristic signals appear. For pyrazole derivatives, signals corresponding to the pyrazole ring protons can be observed, such as the -CH proton at approximately δ 5.89 ppm and the pyrazole -NH proton at δ 8.38 ppm connectjournals.com.

Table 1: Typical ¹H NMR Chemical Shifts for this compound Derivatives
Proton TypeTypical Chemical Shift (δ, ppm)Multiplicity
Aromatic (Ar-H)6.5 - 8.0d, dd, m
Hydrazine (NH/NH₂)Variable (e.g., 4.0 - 9.0)s (broad)
Methylthio (S-CH₃)2.4 - 2.6s
Pyrazole Ring CH (in pyrazole derivatives)~5.9s
Pyrazole Ring NH (in pyrazole derivatives)~8.4s (broad)
Azomethine (-N=CH-) (in Schiff bases)8.0 - 9.0s

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR spectroscopy maps the carbon framework of a molecule, with each unique carbon atom producing a distinct signal. The chemical shift of each signal provides insight into the carbon's hybridization and electronic environment.

Aromatic Carbons: The six carbons of the phenyl ring typically resonate in the δ 110–150 ppm range. The carbons directly attached to the electronegative chlorine atom (C-Cl) and the sulfur atom (C-S) are generally found further downfield. For comparison, the carbons in the parent phenylhydrazine (B124118) molecule appear at δ 151.7, 128.9, 120.1, and 112.2 ppm.

Methylthio Carbon (S-CH₃): This aliphatic carbon gives a signal in the upfield region, typically around δ 15–20 ppm.

Derivative-Specific Carbons: The formation of derivatives introduces new carbon signals. For instance, pyrazole derivatives exhibit signals for the pyrazole ring carbons, while Schiff bases show a characteristic signal for the imine carbon (C=N) in the δ 150–165 ppm region.

Table 2: Typical ¹³C NMR Chemical Shifts for this compound Derivatives
Carbon TypeTypical Chemical Shift (δ, ppm)
Aromatic (Ar-C)110 - 150
Methylthio (S-CH₃)15 - 20
Azomethine (-N=C-) (in Schiff bases)150 - 165
Pyrazole Ring Carbons (in pyrazole derivatives)120 - 150

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

While 1D NMR spectra identify proton and carbon environments, 2D NMR techniques are essential for unambiguously determining the molecular connectivity by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled, typically those on adjacent carbon atoms. A COSY spectrum of a this compound derivative would show cross-peaks between the neighboring protons on the aromatic ring, confirming their relative positions. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum. For example, it would link the S-CH₃ proton singlet to the corresponding S-CH₃ carbon signal. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds. This is crucial for connecting molecular fragments. For instance, an HMBC spectrum could show a correlation from the S-CH₃ protons to the aromatic carbon at the C2 position, confirming the attachment of the methylthio group. researchgate.net

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and its associated functional group.

For derivatives of this compound, key vibrational bands include:

N-H Stretching: The hydrazine moiety exhibits N-H stretching vibrations, typically as a broad band in the 3200–3400 cm⁻¹ region. researchgate.net

C-H Stretching: Aromatic C-H stretching appears just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylthio group is observed just below 3000 cm⁻¹. researchgate.net

C=N Stretching: In Schiff base derivatives, the formation of the imine bond is confirmed by the appearance of a strong absorption band in the 1590–1640 cm⁻¹ range. researchgate.netnih.govcore.ac.uk For pyrazole derivatives, a C=N stretching band from the heterocyclic ring is also observed in this region. connectjournals.com

C=C Stretching: Aromatic ring skeletal vibrations typically appear as a series of bands in the 1450–1600 cm⁻¹ range.

C-Cl and C-S Stretching: Vibrations for these bonds are found in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Table 3: Characteristic IR Absorption Frequencies
Functional GroupVibrational ModeTypical Frequency (cm⁻¹)
Hydrazine (N-H)Stretching3200 - 3400 (broad)
Aromatic (C-H)Stretching3000 - 3100
Aliphatic (C-H)Stretching2850 - 2960
Imine/Pyrazole (C=N)Stretching1590 - 1640
Aromatic (C=C)Stretching1450 - 1600

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in systems containing π-electrons and heteroatoms with non-bonding electrons. The absorption of UV or visible light promotes electrons from a lower energy orbital to a higher energy one.

The UV-Vis spectrum of a this compound derivative is expected to show absorptions corresponding to:

π → π Transitions:* These high-energy transitions occur within the aromatic phenyl ring.

n → π Transitions:* These lower-energy transitions involve the promotion of non-bonding electrons (from the nitrogen and sulfur atoms) into anti-bonding π* orbitals of the aromatic ring. For some phenylhydrazine derivatives, n → π* and π → π* transitions have been observed at approximately 301 nm and 278 nm, respectively. core.ac.uk

The formation of highly conjugated derivatives, such as Schiff bases or pyrazoles, typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λₘₐₓ). This is because the extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. In the mass spectrometer, molecules are ionized and then fragmented; the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

Molecular Ion Peak (M⁺): The peak with the highest m/z value generally corresponds to the intact ionized molecule and provides the molecular weight. For derivatives of this compound, the molecular ion peak will be accompanied by an M+2 peak with approximately one-third the intensity, which is the characteristic isotopic signature of a molecule containing one chlorine atom.

Fragmentation Patterns: The fragmentation of the molecular ion occurs at the weakest bonds or results in the formation of stable fragments. Common fragmentation pathways for these derivatives can include:

Cleavage of the N-N bond.

Loss of the methyl radical (CH₃•) from the methylthio group, resulting in an [M-15]⁺ fragment.

Loss of the entire methylthio radical (•SCH₃), resulting in an [M-47]⁺ fragment.

Fragmentation of the aromatic ring.

For Schiff base derivatives, cleavage at the C=N bond is a common pathway.

X-ray Diffraction Studies for Solid-State Molecular Geometry and Conformation

X-ray diffraction analysis is a paramount technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This methodology provides precise data on bond lengths, bond angles, and torsion angles, thereby offering a detailed picture of the molecular geometry and conformational preferences of crystalline compounds. For derivatives of this compound, X-ray crystallography would be instrumental in elucidating the spatial orientation of the substituted phenyl ring and the hydrazine moiety, as well as any subsequent modifications or additions to the core structure.

Despite a thorough search of scientific literature and crystallographic databases, specific X-ray diffraction studies detailing the crystal structures of derivatives of this compound are not publicly available at this time. The synthesis and characterization of various phenylhydrazine derivatives have been reported, with some studies including crystal structure analysis of more complex products such as pyrazolone phenylhydrazones. For instance, studies on related phenylhydrazone Schiff bases have revealed that they can crystallize in systems such as the triclinic P-1 space group, featuring specific intramolecular hydrogen bonding patterns that influence their conformation researchgate.net. However, these examples are not direct derivatives of the this compound scaffold and thus cannot be used to definitively describe the structural characteristics of its derivatives.

The solid-state conformation of this compound derivatives would be dictated by a combination of intramolecular and intermolecular forces. Intramolecularly, steric hindrance between the chloro, methylthio, and hydrazine substituents on the phenyl ring, along with electronic effects, would influence the planarity of the molecule and the rotational barriers around single bonds. Intermolecularly, hydrogen bonding involving the hydrazine group and potential π-π stacking interactions between the aromatic rings would play a crucial role in the packing of the molecules within the crystal lattice.

To provide a comprehensive analysis as requested, experimental X-ray diffraction data is essential. In the absence of such data, a detailed discussion with specific bond lengths, angles, and conformational parameters for derivatives of this compound cannot be furnished. The generation of a data table, as instructed, is therefore not feasible.

Future research involving the synthesis and single-crystal X-ray diffraction analysis of derivatives of this compound would be necessary to provide the specific and detailed structural insights required for a complete understanding of their solid-state chemistry. Such studies would allow for the creation of precise molecular models and a thorough description of their geometric and conformational properties.

Computational and Theoretical Investigations of 5 Chloro 2 Methylthio Phenyl Hydrazine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

No specific studies utilizing Density Functional Theory to calculate the electronic structure and reactivity parameters for [5-Chloro-2-(methylthio)phenyl]hydrazine were found.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictions

There are no available Frontier Molecular Orbital (FMO) analyses or reactivity predictions specifically for this compound in the reviewed literature.

Conformation Analysis and Tautomerism Studies

Specific conformational analyses or studies on the tautomeric forms of this compound through computational methods were not found in the available literature.

Reaction Mechanism Elucidation through Computational Modeling

No studies elucidating the reaction mechanisms of this compound using computational modeling were identified.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

There are no published computational predictions of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound or correlations of such data with experimental values.

Future Perspectives and Emerging Research Directions

Exploration of Novel Catalytic Systems for [5-Chloro-2-(methylthio)phenyl]hydrazine Synthesis

The development of efficient and selective synthetic routes is paramount to unlocking the full potential of this compound. While traditional methods for the synthesis of substituted phenylhydrazines, such as the reduction of diazonium salts, are well-established, they often involve harsh conditions and the use of stoichiometric, and sometimes toxic, reducing agents. google.com Future research is poised to focus on the development of novel catalytic systems that offer milder reaction conditions, improved yields, and enhanced functional group tolerance.

Palladium-catalyzed cross-coupling reactions, for instance, represent a promising avenue for the synthesis of arylhydrazines. mit.edu The Buchwald-Hartwig amination, a cornerstone of modern organic synthesis, could be adapted for the coupling of an appropriately protected hydrazine (B178648) with 1-chloro-4-fluoro-2-(methylthio)benzene. The development of specialized phosphine (B1218219) ligands will be crucial in achieving high catalytic turnover and selectivity. rsc.org

More recently, nickel/photoredox dual catalysis has emerged as a powerful tool for the formation of carbon-nitrogen bonds. rsc.orgrsc.org This methodology could provide a complementary approach to palladium-catalyzed systems, potentially offering different reactivity profiles and substrate scope. The application of such a system to the synthesis of this compound would be a significant step forward, enabling its production under mild, light-driven conditions.

Table 1: Potential Catalytic Systems for the Synthesis of this compound
Catalytic SystemGeneral ReactionPotential AdvantagesKey Research Challenges
Palladium/Phosphine LigandBuchwald-Hartwig AminationHigh functional group tolerance, well-studied reaction.Ligand design for hindered substrates, cost of palladium.
Nickel/PhotoredoxDual Catalytic C-N CouplingMild reaction conditions, use of earth-abundant nickel. rsc.orgrsc.orgOptimization of photocatalyst and nickel catalyst pairing.
Copper-Catalyzed AminationUllmann CondensationLow cost of copper catalyst.Often requires high reaction temperatures.

Development of Stereoselective Transformations Utilizing Hydrazine Functionality

The hydrazine moiety is a versatile functional group that can participate in a variety of stereoselective transformations. masterorganicchemistry.comyoutube.com Future research will likely focus on harnessing the reactivity of this compound in asymmetric synthesis to produce enantioenriched molecules.

One promising area is the use of chiral catalysts to control the stereochemical outcome of reactions involving the hydrazine group. For example, the development of catalytic, asymmetric versions of the Fischer indole (B1671886) synthesis could provide access to chiral indole derivatives, which are prevalent motifs in pharmaceuticals and natural products. wikipedia.orgjk-sci.com This would involve the design of chiral Brønsted or Lewis acids that can effectively control the facial selectivity of the key C-C bond-forming step.

Furthermore, the hydrazine functionality can be used to direct stereoselective reactions on other parts of the molecule. The development of chiral hydrazine-derived auxiliaries is a well-established strategy in asymmetric synthesis. By temporarily incorporating this compound into a substrate, it may be possible to control the stereochemistry of subsequent reactions before cleaving the auxiliary.

Table 2: Hypothetical Stereoselective Reactions Utilizing this compound
Reaction TypePotential Chiral Catalyst/AuxiliaryTarget Chiral ProductPotential Advantages
Asymmetric Fischer Indole SynthesisChiral Brønsted or Lewis AcidChiral IndolesDirect access to enantioenriched heterocyclic scaffolds. wikipedia.orgjk-sci.com
Diastereoselective Michael AdditionChiral Hydrazone IntermediateChiral 1,5-Dicarbonyl CompoundsHigh diastereoselectivity controlled by the hydrazine moiety.
Enantioselective Allylic AlkylationChiral Ligand for a Transition Metal CatalystChiral Allylic HydrazinesVersatile intermediates for further synthesis.

Integration of this compound Chemistry with Flow Reactor Technology

Flow chemistry has emerged as a transformative technology in modern chemical synthesis, offering significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving hazardous reagents or unstable intermediates. nih.gov The integration of this compound chemistry with flow reactor technology is a promising area for future research.

The synthesis of arylhydrazines can be hazardous, especially on a large scale. mit.edu Continuous flow reactors can mitigate these risks by minimizing the volume of reactive intermediates at any given time and allowing for precise control over reaction parameters such as temperature and pressure. mit.edursc.org The development of a continuous flow process for the synthesis of this compound would not only enhance safety but also facilitate its on-demand production.

Table 3: Comparison of Batch vs. Flow Synthesis for Reactions of this compound
ParameterBatch SynthesisFlow Synthesis
SafetyHigher risk due to large volumes of reagents.Improved safety with small reaction volumes. mit.edu
Process ControlDifficult to control temperature and mixing.Precise control over reaction parameters. nih.gov
ScalabilityChallenging to scale up.Easier to scale by running the reactor for longer.
Multi-step ReactionsRequires isolation of intermediates.Telescoping of reaction steps is possible. mit.edu

Advanced Mechanistic Investigations of Complex Transformations

A deep understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. The complex transformations involving this compound, such as the Fischer indole synthesis, provide fertile ground for advanced mechanistic investigations. wikipedia.orgjk-sci.commdpi.com

The electronic effects of the chloro and methylthio substituents on the phenyl ring of this compound are expected to have a significant impact on its reactivity. The chloro group is electron-withdrawing and ortho, para-directing, while the methylthio group is electron-donating and also ortho, para-directing. Understanding how these competing electronic effects influence the regioselectivity and rate of reactions such as the Fischer indole synthesis is a key area for future research.

Advanced analytical techniques, such as in-situ spectroscopy (e.g., NMR, IR) and mass spectrometry, can be employed to monitor the course of these reactions in real-time and to identify reactive intermediates. These experimental studies, in conjunction with computational modeling, will provide a detailed picture of the reaction pathways and transition states involved.

Table 4: Mechanistic Questions and Investigative Tools for Reactions of this compound
Mechanistic QuestionInvestigative ToolExpected Outcome
Regioselectivity in the Fischer Indole SynthesisIn-situ NMR Spectroscopy, DFT CalculationsUnderstanding the influence of substituents on the cyclization step. wikipedia.orgnih.gov
Role of the Catalyst in C-N Bond FormationKinetic Studies, Isotope LabelingElucidation of the catalytic cycle.
Identification of Reaction IntermediatesCryogenic Spectroscopy, Mass SpectrometryDirect observation of transient species.

Computational Design of New Reactions and Applications for Substituted Phenylhydrazines

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the in-silico design of molecules with desired properties and the prediction of their reactivity. mdpi.comnih.govfrontiersin.org The application of computational methods to the study of this compound and other substituted phenylhydrazines is a rapidly emerging area of research.

Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic structure of this compound and to model its reactivity in various chemical transformations. nih.gov This can aid in the rational design of new reactions and in the optimization of existing synthetic methods. For example, computational screening of different catalysts and reaction conditions could accelerate the discovery of novel catalytic systems for its synthesis.

Furthermore, computational tools can be employed to explore the potential applications of molecules derived from this compound. By calculating properties such as binding affinities to biological targets or electronic properties relevant to materials science, it may be possible to identify promising candidates for new pharmaceuticals or functional materials.

Table 5: Computational Methods and Their Applications in the Study of this compound
Computational MethodApplicationPotential Impact
Density Functional Theory (DFT)Prediction of reactivity, modeling of reaction mechanisms. nih.govRational design of new synthetic methods.
Molecular DockingPrediction of binding to biological targets.Identification of potential drug candidates.
Quantitative Structure-Activity Relationship (QSAR)Correlation of molecular structure with biological activity.Design of more potent and selective compounds.
Virtual ScreeningHigh-throughput computational screening of compound libraries.Accelerated discovery of new applications.

Q & A

Basic: What are the established synthetic routes for [5-Chloro-2-(methylthio)phenyl]hydrazine, and what critical parameters govern its yield?

Answer:
The compound can be synthesized via condensation reactions of substituted phenylhydrazines with carbonyl compounds. A common method involves refluxing phenylhydrazine hydrochloride derivatives with ketones or aldehydes in acidic ethanol (e.g., acetic acid or HCl). For example, analogous reactions (e.g., Fischer indole synthesis) require precise stoichiometry and temperature control to avoid side products like pyrazole derivatives . Critical parameters include:

  • Reaction time: Prolonged heating may lead to over-cyclization or decomposition.
  • pH: Acidic conditions (pH 3–5) favor hydrazone formation, while stronger acids (e.g., H₂SO₄) catalyze indole cyclization .
  • Substituent effects: Electron-withdrawing groups (e.g., -Cl) on the phenyl ring can slow reaction kinetics but improve product stability .

Advanced: How can contradictory product distributions in reactions involving this compound be systematically analyzed?

Answer:
Contradictions often arise from competing reaction pathways (e.g., indole vs. pyrazole formation). To resolve these:

Mechanistic studies: Use isotopic labeling (e.g., ¹⁵N-NMR) to track nitrogen migration during cyclization.

Computational modeling: Density functional theory (DFT) can predict thermodynamic favorability of intermediates, as demonstrated in studies on similar hydrazine derivatives .

Reaction monitoring: In situ techniques like HPLC or FT-IR can detect transient intermediates. For example, observed unexpected pyrazole derivatives when phenylhydrazine lacked substituents, highlighting the role of steric/electronic effects .

Basic: What spectroscopic and analytical techniques are most effective for characterizing this compound and its derivatives?

Answer:

  • NMR spectroscopy: ¹H/¹³C NMR identifies substituent patterns (e.g., methylthio vs. chloro groups). Aromatic protons typically appear at δ 6.8–7.5 ppm, while hydrazine NH signals are broad (δ 8–10 ppm) .
  • Mass spectrometry (HRMS): Confirms molecular ion peaks and fragmentation patterns.
  • X-ray crystallography: Resolves stereochemical ambiguities, as applied to structurally related indole-thiadiazole hybrids .
  • Elemental analysis: Validates purity, especially for metal complexes .

Advanced: What role does this compound play in coordination chemistry, and how do ligand modifications affect metal complex stability?

Answer:
The compound acts as a polydentate ligand via its hydrazine (-NH-NH₂) and thioether (-S-) groups. Key factors influencing coordination:

  • Metal ion preference: Mn(II) and Cu(II) form stable complexes due to their affinity for soft sulfur donors .
  • pH-dependent binding: Protonation of hydrazine groups at low pH reduces chelation capacity.
  • Substituent effects: The chloro group enhances ligand rigidity, while methylthio improves solubility in nonpolar solvents . Studies on analogous thiohydrazide-Mn(II) complexes show enhanced stability constants (log K = 4.2–5.8) compared to unsubstituted ligands .

Basic: How can this compound be utilized in heterocyclic synthesis, and what are common pitfalls?

Answer:
The compound is a precursor for indoles, thiadiazoles, and pyrazoles. For example:

  • Indole synthesis: React with β-keto esters under Fischer conditions to form 5-chloro-2-methylthio-substituted indoles .
  • Thiadiazole formation: Oxidative cyclization with CS₂ or thioureas yields fused thiadiazole derivatives, as seen in for thiophene-based systems .
    Pitfalls:
  • By-product formation: Competing pathways may generate hydrazones or azo compounds.
  • Oxidative degradation: Store under inert atmosphere to prevent disulfide formation from the methylthio group .

Advanced: What computational tools and databases are recommended for studying the reactivity of this compound?

Answer:

  • Molecular docking (AutoDock/Vina): Screen interactions with biological targets (e.g., enzymes in indole biosynthesis).
  • DFT software (Gaussian, ORCA): Calculate frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. used MOE for modeling hydrazine-derived indole analogs .
  • Database resources:
    • RCSB PDB: Access structural data for analogous metal complexes .
    • ChemSpider/IUCr: Validate spectral and crystallographic data .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE): Use nitrile gloves, goggles, and fume hoods due to potential toxicity (analogous to phenylhydrazine hydrochloride hazards ).
  • Storage: Keep in amber glass vials at 2–8°C under nitrogen to prevent oxidation.
  • Spill management: Neutralize with dilute acetic acid and absorb with vermiculite .

Advanced: How can the biological activity of this compound derivatives be systematically evaluated?

Answer:

  • Antimicrobial assays: Use broth microdilution (MIC/MBC) against Gram-positive/negative strains. highlights thiazole-pyrazine hybrids as antimicrobial leads .
  • Cytotoxicity screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential.
  • Molecular dynamics (MD): Simulate ligand-protein binding stability over time, referencing methods in .

Basic: What are the documented applications of this compound in materials science?

Answer:

  • Dye synthesis: Acts as a coupling agent for azo dyes due to its diazotizable NH groups .
  • Polymer modifiers: Thioether groups enhance compatibility with sulfur-containing polymers (e.g., vulcanized rubber) .

Advanced: How do solvent polarity and temperature affect the tautomeric equilibria of this compound derivatives?

Answer:

  • Polar solvents (DMSO, H₂O): Stabilize the hydrazone tautomer via hydrogen bonding.
  • Nonpolar solvents (toluene): Favor the azo form due to reduced solvation.
  • Temperature effects: Elevated temperatures shift equilibrium toward the keto form, as observed in analogous phenylhydrazones via variable-temperature NMR .

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